2-Acetyl-1-methylpyrrole

Catalog No.
S571754
CAS No.
932-16-1
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1-methylpyrrole

CAS Number

932-16-1

Product Name

2-Acetyl-1-methylpyrrole

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanone

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3

InChI Key

NZFLWVDXYUGFAV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1C

solubility

Soluble (in ethanol)

Synonyms

2-acetyl-1-methylpyrrole

Canonical SMILES

CC(=O)C1=CC=CN1C

The exact mass of the compound 2-Acetyl-1-methylpyrrole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetyl-1-methylpyrrole (CAS 932-16-1) is an N-methylated heterocyclic ketone that serves as a critical building block in pharmaceutical synthesis, organometallic ligand design, and advanced flavor formulations. Characterized by its stable liquid state at room temperature (boiling point 200–202 °C) and the absence of a reactive N-H bond, this compound provides a predictable, non-hydrogen-bonding scaffold for downstream modifications [1]. In industrial procurement, it is prioritized over simpler pyrroles due to the dual directing effects of the N-methyl and C2-acetyl groups, which dictate specific regioselectivity in electrophilic aromatic substitutions and enforce rigid conformational geometries essential for transition-metal catalyst design[2].

Attempting to substitute 2-acetyl-1-methylpyrrole with its closest unmethylated analog, 2-acetylpyrrole, introduces severe processability and selectivity issues. 2-Acetylpyrrole possesses a free N-H bond that acts as a hydrogen bond donor, raising its melting point to 88–93 °C (making it a solid at room temperature) and rendering it susceptible to unwanted N-alkylation or deprotonation during base-catalyzed reactions[1]. Furthermore, the lack of the N-methyl group drastically alters the electronic distribution of the pyrrole ring, degrading the regioselectivity of electrophilic substitutions (such as nitration) and complicating downstream purification[2]. Conversely, substituting with 1-methylpyrrole removes the acetyl directing group entirely, resulting in a highly volatile compound that lacks the necessary conformational rigidity for ligand synthesis and exhibits negligible antioxidative stability in formulations[3].

Regioselectivity in Electrophilic Aromatic Substitution

The N-methyl group of 2-acetyl-1-methylpyrrole significantly alters the directing effects on the pyrrole ring compared to its unmethylated analog. During nitration, 2-acetyl-1-methylpyrrole yields a highly favorable 6:1 ratio of the 4-nitro to 5-nitro isomer [1]. In contrast, nitration of 2-acetylpyrrole yields a much poorer 2:1 ratio in favor of the 4-isomer[1]. This quantitative shift in regioselectivity minimizes the formation of unwanted regioisomers, directly reducing chromatographic purification costs and increasing the overall yield of 4-substituted pyrrole intermediates.

Evidence DimensionRegioselectivity ratio (4-nitro vs. 5-nitro isomer) during nitration
Target Compound Data6:1 ratio (2-acetyl-1-methylpyrrole)
Comparator Or Baseline2:1 ratio (2-acetylpyrrole)
Quantified Difference3-fold improvement in 4-position regioselectivity
ConditionsNitration using fuming nitric acid in acetic anhydride at < 0 °C

Higher regioselectivity drastically reduces the need for complex chromatographic separations, improving bulk yield for pharmaceutical intermediate synthesis.

Physical State and Industrial Processability

The presence of the N-methyl group eliminates intermolecular hydrogen bonding, which fundamentally changes the compound's physical state under standard conditions. 2-Acetyl-1-methylpyrrole is a pumpable liquid at room temperature with a boiling point of 200–202 °C[1]. Its closest analog, 2-acetylpyrrole, is a crystalline solid with a melting point of 88–93 °C [2]. For industrial scale-up, the liquid state of the N-methylated derivative allows for precise volumetric dosing, seamless integration into continuous-flow reactors, and solvent-free reaction setups that are impossible with the solid analog.

Evidence DimensionPhysical state and melting/boiling parameters
Target Compound DataLiquid at 25 °C (bp 200–202 °C)
Comparator Or BaselineSolid at 25 °C (mp 88–93 °C for 2-acetylpyrrole)
Quantified DifferenceElimination of solid-handling requirements; >60 °C drop in melting point threshold
ConditionsStandard ambient temperature and pressure (SATP)

Liquid-state precursors enable automated, continuous-flow manufacturing and eliminate the need for solid-dosing equipment or pre-dissolution steps.

Antioxidative Stability in Formulations

In flavor, fragrance, and food chemistry applications, 2-acetyl-1-methylpyrrole functions not only as an aromatic component but as a potent antioxidant. In standardized hexanal oxidation assays, 2-acetyl-1-methylpyrrole inhibited oxidation by >80% at a concentration of 10 μg/mL [1]. By comparison, the simpler structural analog 1-methylpyrrole provided negligible protection, inhibiting hexanal oxidation by only 3% even at a higher concentration of 20 μg/mL [1]. The electron-withdrawing acetyl group is critical for this protective function, making the target compound a dual-purpose ingredient.

Evidence DimensionInhibition of hexanal oxidation
Target Compound Data>80% inhibition at 10 μg/mL
Comparator Or Baseline3% inhibition at 20 μg/mL (1-methylpyrrole)
Quantified Difference>26-fold increase in antioxidative efficacy at half the concentration
ConditionsHexanal oxidation assay (lipid peroxidation model)

Procuring this specific compound allows formulators to impart desired organoleptic properties while simultaneously stabilizing the matrix against oxidative degradation, reducing the need for synthetic preservatives.

Conformational Rigidity for Ligand Pre-organization

The steric interaction between the N-methyl group and the C2-acetyl group in 2-acetyl-1-methylpyrrole heavily destabilizes the anti conformation, forcing the molecule into a rigid syn geometry [1]. This enthalpic penalty is highly specific to the 2-position substitution; the regioisomer 3-acetyl-1-methylpyrrole exhibits a negligible conformational energy difference of only 1.2 kJ/mol between its structures [1]. This forced syn pre-organization makes 2-acetyl-1-methylpyrrole an optimal precursor for synthesizing bis(imino)pyrrole ligands, as the binding pockets are already sterically aligned for transition metal coordination.

Evidence DimensionEnthalpic difference between syn and anti conformations
Target Compound DataHigh destabilizing interaction forcing syn conformation (2-acetyl-1-methylpyrrole)
Comparator Or BaselineMinimal difference of 1.2 kJ/mol (3-acetyl-1-methylpyrrole)
Quantified DifferenceSignificant steric locking in the 2-isomer vs. free rotation in the 3-isomer
ConditionsCalorimetric and computational gas-phase thermodynamic analysis

Conformational locking reduces the entropic penalty during metal complexation, resulting in higher-yielding syntheses of advanced polymerization catalysts.

Regioselective Synthesis of 4-Substituted Pharmaceutical Intermediates

Because 2-acetyl-1-methylpyrrole drives electrophilic aromatic substitution (e.g., nitration) heavily toward the 4-position (6:1 ratio), it is the preferred starting material for synthesizing complex 4-substituted pyrrole APIs. Buyers can leverage this predictable regioselectivity to avoid the costly and solvent-intensive chromatographic separations that would be required if using 2-acetylpyrrole [1].

Continuous-Flow Manufacturing of Heterocyclic Building Blocks

The liquid state of 2-acetyl-1-methylpyrrole at room temperature makes it highly suitable for automated, continuous-flow synthesis pipelines. Unlike 2-acetylpyrrole, which is a solid and requires pre-dissolution or specialized solids-handling equipment, this compound can be pumped directly into microreactors for seamless, scalable production of downstream derivatives [2].

Dual-Function Flavor and Antioxidant Formulations

In the flavor and fragrance industry, 2-acetyl-1-methylpyrrole is procured not only for its earthy, nutty organoleptic profile but also for its potent >80% antioxidative efficacy. It is specifically selected over non-acetylated analogs like 1-methylpyrrole to stabilize lipid-rich food matrices or volatile fragrance blends against oxidative degradation, effectively serving as both an active flavor and a preservative [3].

Precursor for Bis(imino)pyrrole Polymerization Catalysts

The sterically locked syn conformation of 2-acetyl-1-methylpyrrole makes it an ideal precursor for condensing with anilines to form bis(imino)pyrrole ligands. These rigid ligands are critical for complexing first-row transition metals (like iron or cobalt) used in high-efficiency ethylene oligomerization and polymerization catalysts [4].

Physical Description

Colourless to yellowish liquid; Earthy aroma

XLogP3

0.7

Density

1.037-1.043

UNII

6712EFN084

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

932-16-1

Wikipedia

2-acetyl-N-methylpyrrole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: INACTIVE

Dates

Last modified: 08-15-2023

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